rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid

Medicinal Chemistry Peptidomimetics Synthetic Chemistry

Standard Boc-proline fails to restrict peptide backbone flexibility, compromising target binding and metabolic stability in peptidomimetic drugs. rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid solves this via geminal dimethyl substitution that locks pyrrolidine ring puckering and stabilizes β-turn secondary structures. • Conformationally restricts peptide backbone for enhanced target affinity and selectivity • Economical racemic mixture for initial SAR screening; chiral resolution enables enantiomer comparison • Proven scalable synthetic route (55% yield over 6 steps) for process chemistry development

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 143979-40-2
Cat. No. B022930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
CAS143979-40-2
Synonyms3,3-Dimethyl-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester; 
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C
InChIInChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)
InChIKeyFVTWJYOGVFLUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid: Key Intermediate for Peptidomimetics


rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid (CAS 143979-40-2), also known as (R,S)-Boc-3,3-dimethyl-proline , is a racemic mixture of an N-Boc-protected proline analog featuring a geminal dimethyl substitution at the 3-position of the pyrrolidine ring . This structural motif is a key intermediate for synthesizing conformationally restricted peptidomimetics and biologically active molecules, where the steric bulk of the gem-dimethyl group influences peptide backbone conformation and metabolic stability [1].

Why N-Boc-Proline Cannot Mimic rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid


Standard Boc-protected proline (N-Boc-proline) is a flexible building block that does not confer significant conformational restriction on a peptide backbone. In contrast, the 3,3-dimethyl substitution in rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid introduces substantial steric bulk, which drastically alters the energy landscape for pyrrolidine ring puckering and the resulting peptide bond geometry [1]. This increased conformational restriction is a critical design element for stabilizing specific secondary structures (e.g., β-turns) and improving target binding affinity and metabolic stability, which cannot be achieved with unsubstituted N-Boc-proline [2]. Therefore, substituting it with a generic proline derivative would result in a loss of the desired structural and biological properties in the final peptidomimetic.

rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid: Comparison with Proline Analogs


Racemic vs. Enantiopure 3,3-Dimethylproline in Early Discovery

In early-stage discovery and SAR studies, a racemic mixture is often more cost-effective than a single enantiomer. The racemic nature of this compound, (R,S)-Boc-3,3-dimethyl-proline, contrasts with the more expensive, single-enantiomer (S)- or (R)- versions. A 2008 study noted that during its research, the only commercially available 3,3-dimethylproline derivative was the expensive Boc-protected (S)-enantiomer, which led the authors to develop a synthetic route to the racemic nitrile intermediate for resolution [1]. The availability of the racemic compound provides a practical and economical starting point for method development and initial screening before committing to a costly enantioselective synthesis or chiral resolution .

Medicinal Chemistry Peptidomimetics Synthetic Chemistry

Synthesis Efficiency: Racemic 3,3-Dimethylproline vs. Fluorinated Analogs

The synthetic route to racemic 3,3-dimethylproline derivatives is distinct from that of more complex analogs. A versatile methodology for preparing racemic δ,δ-dimethylproline derivatives, such as Methyl N-Boc-δ,δ-dimethylprolinate, was achieved in six steps with a 55% overall yield [1]. While this yield is for a related methyl ester, it establishes a baseline for the efficiency of synthesizing this class of gem-dimethyl substituted prolines. In contrast, the preparation of a fluorinated analog, (2S)-4,4-difluoro-3,3-dimethyl-N-Boc-proline, a key intermediate for HIV protease inhibitors, required complex enzymatic resolution processes [2]. The more straightforward synthesis of the non-fluorinated racemic gem-dimethyl proline derivatives makes them attractive for applications where fluorine is not required [3].

Process Chemistry Synthetic Organic Chemistry Proline Derivatives

Chiral Resolution from Racemic 3,3-Dimethylproline

A key differentiator for the racemic compound is its established utility as a feedstock for producing enantiopure 3,3-dimethylproline. Research has demonstrated that a racemic intermediate, benzyl 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate (±)-9, can be resolved via preparative chiral HPLC to afford optically pure nitriles (+)-9 and (−)-9 [1]. From these, the corresponding enantiopure 3,3-dimethylprolines (+)-1 and (−)-1 could be accessed in nearly quantitative yield, without loss of optical purity [2]. This validates the use of the racemic compound as a viable starting material for generating both enantiomers, which is a critical capability for SAR studies requiring stereochemical comparison .

Chiral Resolution Process Chemistry Synthetic Methods

Validated Applications of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid


Conformationally Restrained Peptidomimetic Synthesis

Used as a key building block to introduce a gem-dimethyl substituted proline into peptide chains, thereby restricting backbone flexibility and stabilizing desired secondary structures like β-turns. This is critical for improving the target binding affinity, selectivity, and metabolic stability of peptidomimetic drug candidates [1].

Cost-Effective Entry for SSAR Studies

Serves as an economical racemic starting material for initial SAR exploration. Researchers can first determine the activity of the racemic mixture and, if promising, can utilize established chiral resolution methods [2] to generate both enantiomers from the same lot of material, enabling direct comparative analysis of their biological or catalytic properties.

Process Development for Proline-Derived API Intermediates

The compound's straightforward synthesis, as evidenced by related δ,δ-dimethylproline derivatives (55% yield over 6 steps) [3], makes it a viable starting point for process chemistry. Its racemic nature allows process chemists to develop and optimize a scalable synthetic route and subsequent chiral resolution on a large scale, as demonstrated by the use of similar racemic intermediates in the development of HIV protease inhibitors [4].

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